molecular formula C17H21N3O2S B2379253 (E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine CAS No. 1396893-18-7

(E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine

Cat. No.: B2379253
CAS No.: 1396893-18-7
M. Wt: 331.43
InChI Key: SAORSLDLWVQBAE-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.43. The purity is usually 95%.
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Scientific Research Applications

Aurora Kinase Inhibitor

Compounds similar to (E)-4-((1H-pyrazol-1-yl)methyl)-1-(styrylsulfonyl)piperidine have been studied for their potential in inhibiting Aurora kinases, which are crucial in cell division. This application is significant in cancer research, as inhibiting these enzymes can halt the proliferation of cancer cells. For instance, certain piperidine derivatives have been identified as effective Aurora kinase inhibitors (ロバート ヘンリー,ジェームズ, 2006).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound has been analyzed for its unique properties. For example, a study focused on the dihedral angle formed between the pyrazole ring and the piperidine ring, which is crucial in understanding the compound's interaction with biological receptors (D. Richter et al., 2009).

Selective Receptor Ligand Design

The N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of piperidines, similar to the compound , is a strategy for designing selective ligands for certain receptors, such as the 5-HT7 receptor. This application is vital for developing targeted therapies for central nervous system (CNS) disorders (V. Canale et al., 2016).

Synthesis of Key Pharmaceutical Intermediates

Such compounds are also crucial as intermediates in synthesizing pharmaceuticals. For instance, derivatives of piperidine are key intermediates in the synthesis of Crizotinib, a drug used in cancer treatment (Steven J. Fussell et al., 2012).

Spin-Crossover and Crystallographic Phase Changes

Compounds structurally similar to this compound have been investigated for their unique spin-crossover properties and crystallographic phase changes. This research is significant in the field of material science and nanotechnology (L. J. K. Cook et al., 2015).

Antimicrobial Activity

In the field of microbiology, derivatives of piperidine have been synthesized and tested for their antimicrobial properties. This application is crucial in the development of new antibiotics and antifungal agents (T. El‐Emary et al., 2002).

Molecular Interaction Studies

The compound's analogs have been used to study molecular interactions with receptors, such as the CB1 cannabinoid receptor. Understanding these interactions is important for designing drugs that target specific biological pathways (J. Shim et al., 2002).

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-4-(pyrazol-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-23(22,14-9-16-5-2-1-3-6-16)20-12-7-17(8-13-20)15-19-11-4-10-18-19/h1-6,9-11,14,17H,7-8,12-13,15H2/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAORSLDLWVQBAE-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.